molecular formula C20H13F4N3 B4369990 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4369990
M. Wt: 371.3 g/mol
InChI Key: CEAWJSXVXAXZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of specific enzymes and proteins in the body. The compound has been found to inhibit the activity of certain kinases and phosphatases, which play a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes and proteins leads to the suppression of the growth and proliferation of cancer cells, the reduction of inflammation, and the inhibition of viral replication.
Biochemical and Physiological Effects:
The compound 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. The compound has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The compound 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity profile, which makes it a safe compound to work with in the laboratory. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on the compound 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, including its interaction with specific enzymes and proteins in the body. Additionally, further research is needed to explore the limitations of this compound and to develop new methods for improving its solubility and bioavailability.

Scientific Research Applications

The compound 4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested for its efficacy in treating various diseases such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3/c1-11-18-16(19(23)24)10-17(12-2-4-13(21)5-3-12)25-20(18)27(26-11)15-8-6-14(22)7-9-15/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAWJSXVXAXZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1,6-bis(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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